molecular formula C7H14 B14743355 Butylcyclopropane CAS No. 930-57-4

Butylcyclopropane

Cat. No.: B14743355
CAS No.: 930-57-4
M. Wt: 98.19 g/mol
InChI Key: SXZVSSJONMPJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylcyclopropane can be synthesized through several methods. One common approach involves the reaction of butylmagnesium bromide with cyclopropyl bromide in the presence of a suitable catalyst. Another method includes the cyclopropanation of 1-butene using a carbene precursor such as diazomethane under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents or organolithium compounds to facilitate the cyclopropanation process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which butylcyclopropane exerts its effects involves the interaction of the cyclopropane ring with various molecular targets. The strained ring structure makes it highly reactive, allowing it to participate in a range of chemical reactions. The molecular pathways involved include the formation of reactive intermediates that can undergo further transformations .

Comparison with Similar Compounds

Uniqueness of Butylcyclopropane: this compound is unique due to the combination of the cyclopropane ring’s strain and the butyl group’s flexibility.

Properties

CAS No.

930-57-4

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

IUPAC Name

butylcyclopropane

InChI

InChI=1S/C7H14/c1-2-3-4-7-5-6-7/h7H,2-6H2,1H3

InChI Key

SXZVSSJONMPJMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.